2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl3), to yield the desired pyrazolo[1,5-c][1,3]benzoxazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Cl2, Br2, HNO3
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione
Uniqueness
2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O4/c1-4-31-19-13-11-17(12-14-19)22-16-23-21-9-6-10-24(30-3)25(21)32-26(28(23)27-22)18-7-5-8-20(15-18)29-2/h5-15,23,26H,4,16H2,1-3H3 |
InChI Key |
HAOLSZMHWDKLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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